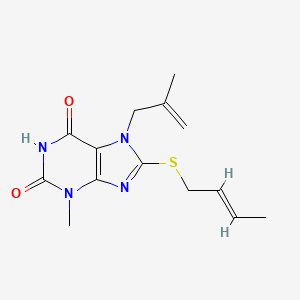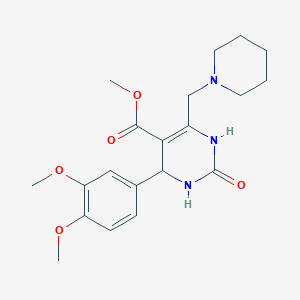
1'-(3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine, also known as FMe-ADCI, is a potent and selective antagonist of the adenosine A1 receptor. It was first synthesized in 2003 by scientists at the University of Ferrara in Italy. Since then, FMe-ADCI has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
1'-(3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor and prevents adenosine from binding, thereby blocking the downstream signaling pathways that are activated by the receptor. This leads to a decrease in the physiological effects that are mediated by the adenosine A1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the release of glutamate, a neurotransmitter that is involved in pain perception and other physiological processes. It has also been shown to reduce the activity of neurons in the brain that are involved in sleep regulation. In addition, this compound has been shown to decrease blood pressure and heart rate in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1'-(3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine is its selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other adenosine receptors or other signaling pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 1'-(3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine. One area of interest is the role of the adenosine A1 receptor in pain perception and the development of new analgesics. Another area of interest is the potential use of this compound in the treatment of cardiovascular diseases, such as hypertension and heart failure. Additionally, there is ongoing research into the development of new compounds that are based on the structure of this compound and may have improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1'-(3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine involves several steps, including the reaction of 4-morpholinecarboxylic acid with 1,4-bis(3-aminopropyl)piperazine, followed by the reaction of the resulting intermediate with 3-furoyl chloride. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
1'-(3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has been widely used in scientific research to study the adenosine A1 receptor. This receptor is involved in a variety of physiological processes, including sleep regulation, pain perception, and cardiovascular function. This compound has been shown to selectively block the adenosine A1 receptor, making it a useful tool for studying the role of this receptor in different physiological and pathological conditions.
Propiedades
IUPAC Name |
[1-[1-(furan-3-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c24-19(22-9-12-26-13-10-22)16-2-1-6-23(14-16)18-3-7-21(8-4-18)20(25)17-5-11-27-15-17/h5,11,15-16,18H,1-4,6-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQABVAMQPYLOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3=COC=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

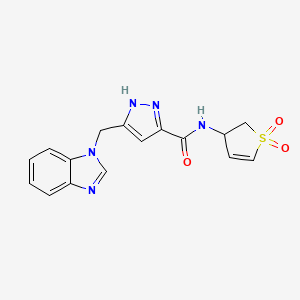
![4-{[3-(methoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5412118.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5412124.png)
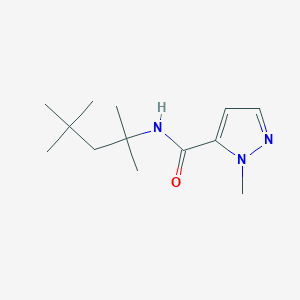
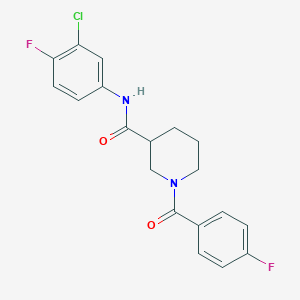
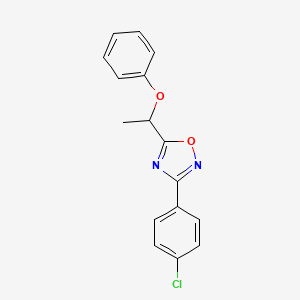
![N'-bicyclo[2.2.1]hept-2-ylidene-2,4-dichlorobenzohydrazide](/img/structure/B5412145.png)
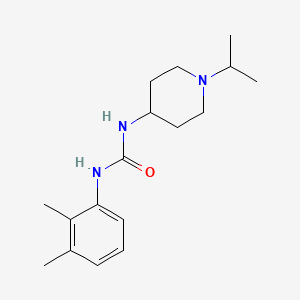
![3-[2-(4-morpholinyl)-2-cyclohexen-1-yl]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5412156.png)
![N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5412168.png)
![4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5412175.png)
![1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5412187.png)
